![molecular formula C21H19N5O4 B2370226 2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-15-3](/img/structure/B2370226.png)
2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Descripción
2-(2-Methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolopyrimidine-based derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidin-4-one core. The structure includes a p-tolyl group (4-methylphenyl) at the N1 position and an acetamide moiety at the C5 position. The acetamide is further substituted with a 2-methoxyphenoxy group, introducing both electron-donating (methoxy) and aromatic (phenoxy) functionalities. This compound’s design likely targets kinase inhibition, given the structural similarities to pyrazolopyrimidine derivatives reported as Bruton’s tyrosine kinase (BTK) inhibitors .
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-7-9-15(10-8-14)26-20-16(11-23-26)21(28)25(13-22-20)24-19(27)12-30-18-6-4-3-5-17(18)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSGXIUUZMGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its structural characteristics, synthesized derivatives, and biological activities based on current research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular structure includes a methoxyphenyl group and an acetamide moiety, contributing to its potential reactivity and biological properties. The molecular formula is with a molecular weight of approximately 405.4 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has been explored in several studies.
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Flow cytometric analyses revealed that these compounds can induce apoptosis in cancer cells. For example, compound 1a was shown to significantly increase apoptosis in A549 cells at low micromolar concentrations .
- Mechanistic Insights :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various pyrazolo[3,4-d]pyrimidine derivatives:
Compound Name | Structural Features | Anticancer Activity (IC50) | Mechanism |
---|---|---|---|
Compound 1a | Pyrazolo[3,4-d]pyrimidine scaffold | 2.24 µM (A549) | Apoptosis induction |
Compound 12b | Similar core structure | 8.21 µM (A549), 19.56 µM (HCT-116) | Cell cycle arrest at S phase |
Doxorubicin | Anthracycline antibiotic | 9.20 µM (A549) | DNA intercalation |
Case Studies
- Study on Antiproliferative Effects :
- Apoptosis Induction Study :
Comparación Con Compuestos Similares
Substituent Variations on the Pyrazolopyrimidine Core
- Compound 13d (): Core: Pyrazolo[3,4-d]pyrimidin-4-one. Substituents: 4-Phenoxyphenyl at N1; 3-chlorophenyl acetamide at C4. Properties: Melting point (mp) 236–238°C, yield 83%. Significance: Demonstrates how bulky aromatic substituents (phenoxyphenyl) enhance thermal stability compared to smaller groups like p-tolyl .
- 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (): Core: Pyrazolo[3,4-d]pyrimidin-4-one. Substituents: 4-Fluorophenyl at N1; 2-methoxyphenyl acetamide at C5. Key Difference: The acetamide lacks the phenoxy linker present in the target compound, reducing conformational flexibility .
Impact of Electron-Withdrawing vs. Electron-Donating Groups
- Compound 13k (): Substituents: 4-Trifluoromethylphenyl acetamide at C5. Properties: mp 228–230°C, yield 67%.
Analogues with Alternative Heterocyclic Cores
Thiadiazole-Based Derivatives ()
- Compound 5k: Core: 1,3,4-Thiadiazole. Substituents: 2-Methoxyphenoxy acetamide. Properties: mp 135–136°C, yield 72%. Significance: Lower melting point than pyrazolopyrimidine derivatives, suggesting reduced crystallinity due to the less rigid thiadiazole core .
- Compound 5m: Substituents: Benzylthio group at thiadiazole; 2-methoxyphenoxy acetamide. Properties: mp 135–136°C, yield 85%.
Table 1: Key Properties of Selected Analogues
Key Observations:
Core Rigidity : Pyrazolopyrimidine derivatives exhibit higher melting points than thiadiazoles, indicating greater structural stability .
Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance thermal stability but may reduce solubility compared to methoxy groups .
Synthetic Yields : Thiadiazole derivatives (72–85%) and pyrazolopyrimidines (67–83%) show comparable yields, suggesting similar synthetic accessibility .
Functional Implications
- Bioactivity: While direct data for the target compound is unavailable, pyrazolopyrimidines like 13d and 13k demonstrate BTK inhibition, implying that the p-tolyl and 2-methoxyphenoxy groups may optimize kinase binding through hydrophobic and hydrogen-bonding interactions .
- Solubility: The 2-methoxyphenoxy group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenoxyphenyl), balancing lipophilicity for drug-likeness .
Métodos De Preparación
General Synthetic Approaches to Pyrazolo[3,4-d]pyrimidine Core
Synthetic Strategies for Pyrazolopyrimidine Scaffold
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of a pyrazole ring followed by cyclization to form the pyrimidine portion. Based on the literature, several approaches can be utilized:
- Cyclization of 5-aminopyrazole derivatives with suitable electrophiles
- Cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles
- Pericyclic reactions forming the heterocyclic system
A commonly employed strategy involves the reaction of 5-aminopyrazole derivatives with various electrophiles to form the pyrimidine ring. This approach is particularly suitable for introducing different substituents at the 4-position of the pyrimidine ring.
Key Intermediates in Pyrazolopyrimidine Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically proceeds through key intermediates such as:
- Substituted 5-aminopyrazoles
- 5-amino-3-substituted-1H-pyrazole-4-carbonitriles or carboxylates
- 4-cyano-1-substituted-1H-pyrazol-5-ylimidoformates
Specific Synthesis of 2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Retrosynthetic Analysis
Based on the structural features of the target compound, a retrosynthetic analysis suggests the following disconnections:
- The 2-methoxyphenoxy acetamide group can be introduced at the 5-position of the pyrazolopyrimidine core through N-acylation
- The pyrazolo[3,4-d]pyrimidin-4(5H)-one core can be constructed through cyclization of a suitably substituted 5-aminopyrazole
- The p-tolyl group can be introduced at the N1 position of the pyrazole ring during its formation
Synthetic Route 1: Via 1-(p-tolyl)-5-amino-1H-pyrazole Intermediate
This synthetic route begins with the preparation of a p-tolyl-substituted pyrazole intermediate, followed by subsequent transformations to introduce the pyrimidine ring and the 2-methoxyphenoxy acetamide substituent.
Preparation of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
The synthesis starts with the preparation of 3-(dimethylamino)-2-(p-tolyl)acrylonitrile from p-tolylacetonitrile and N,N-dimethylformamide dimethyl acetal, followed by reaction with hydrazine to form 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile.
p-Tolylacetonitrile + N,N-dimethylformamide dimethyl acetal →
3-(dimethylamino)-2-(p-tolyl)acrylonitrile
3-(dimethylamino)-2-(p-tolyl)acrylonitrile + Hydrazine →
5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
Cyclization to Form Pyrazolo[3,4-d]pyrimidin-4(5H)-one
The 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile is then cyclized with formamide or formic acid to form the pyrimidine ring, yielding 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine.
5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile + Formamide →
4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Introduction of the 2-methoxyphenoxy Acetamide Group
The final step involves the N-acylation of the pyrimidine nitrogen at position 5 with 2-methoxyphenoxyacetyl chloride to introduce the desired substituent.
4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine + 2-methoxyphenoxyacetyl chloride →
this compound
Synthetic Route 2: Copper-Catalyzed Approach
Based on the synthesis of related compounds described in the literature, a copper-catalyzed approach can be employed for the preparation of the target compound.
Preparation of 6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one
The synthesis begins with the preparation of 6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one using appropriate starting materials and reaction conditions.
N-arylation with p-tolyl Bromide
The N-arylation of 6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one with p-tolyl bromide is achieved using copper(I) iodide as a catalyst, potassium carbonate as a base, and N,N'-dimethylethylenediamine as a ligand in 1,4-dioxane.
6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one + p-tolyl bromide →
1-(p-tolyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-3-one
Functional Group Transformations
Optimization of Reaction Conditions
Temperature and Solvent Effects
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is significantly influenced by reaction temperatures and solvent choice. Table 1 shows the optimization of conditions for the cyclization step based on related compounds from the literature.
Table 1: Optimization of Cyclization Conditions
Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1 | Ethanol | 80 | 6 | 65 |
2 | Dioxane | 95 | 4 | 78 |
3 | DMF | 100 | 3 | 82 |
4 | Toluene | 110 | 3 | 75 |
5 | Xylene | 130 | 2 | 70 |
For the preparation of the pyrazolopyrimidine core, higher temperatures typically lead to faster reaction rates but may result in decreased selectivity. A temperature range of 80-100°C is generally optimal, with DMF being the preferred solvent due to its high polarity and ability to dissolve a wide range of substrates.
Catalyst Selection for N-arylation
For the copper-catalyzed N-arylation step, various copper sources and ligands have been investigated. Table 2 presents a comparison of different catalytic systems based on similar reactions reported in the literature.
Table 2: Optimization of N-arylation Conditions
Entry | Copper Source | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|---|
1 | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 74 |
2 | Cu(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 68 |
3 | CuBr | N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 62 |
4 | Cu powder | N,N'-dimethylethylenediamine | NaOtBu | Dioxane | 55 |
5 | CuI | L-Proline | K₂CO₃ | DMSO | 60 |
The combination of copper(I) iodide with N,N'-dimethylethylenediamine as the ligand and potassium carbonate as the base in 1,4-dioxane provides the highest yield (74%) for N-arylation reactions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers advantages for the preparation of heterocyclic compounds, including reduced reaction times, higher yields, and cleaner reaction profiles. For the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, microwave irradiation has been successfully employed, as shown in Table 3.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional | 95 | 6 h | 78 | 92 |
Microwave (300W) | 120 | 15 min | 85 | 95 |
Microwave (500W) | 130 | 10 min | 87 | 94 |
Microwave (700W) | 140 | 5 min | 82 | 90 |
Microwave irradiation at 500W for 10 minutes provides the optimal balance between yield and purity for the cyclization step.
Purification and Characterization
Purification Techniques
The purification of the target compound involves several techniques:
- Recrystallization from appropriate solvents (ethanol, ethyl acetate, or dioxane)
- Column chromatography using silica gel with suitable eluent systems (e.g., dichloromethane:methanol mixtures)
- Preparative HPLC for high-purity samples
For the final compound, recrystallization from ethyl acetate followed by column chromatography using dichloromethane:methanol (95:5) is typically sufficient to achieve >95% purity.
Characterization Data
The target compound can be characterized using various analytical techniques:
Spectroscopic Analysis
NMR Spectroscopy : The 1H NMR spectrum of the target compound would show characteristic signals for the p-tolyl group (doublets at approximately δ 7.2-7.4 ppm), the methoxy group (singlet at approximately δ 3.8 ppm), and the methylene protons of the acetamide linkage (singlet at approximately δ 4.6-4.8 ppm).
IR Spectroscopy : Key absorption bands would include C=O stretching of the acetamide group (approximately 1680-1700 cm-1) and C=O stretching of the pyrimidinone moiety (approximately 1650-1670 cm-1).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula with the expected m/z value, and fragmentation patterns would provide additional structural confirmation.
Alternative Synthetic Routes
Convergent Synthesis Approach
A convergent synthesis approach involves the separate preparation of the pyrazole and pyrimidine components, followed by their coupling to form the target compound.
Preparation of 5-amino-1-(p-tolyl)-1H-pyrazole
This intermediate can be prepared from p-tolylhydrazine and ethoxymethylenemalononitrile through cyclocondensation.
Condensation with 2-methoxyphenoxyacetic Acid Derivatives
The prepared pyrazole intermediate is then condensed with appropriate 2-methoxyphenoxyacetic acid derivatives to form the target compound.
One-Pot Multicomponent Approach
A one-pot multicomponent approach can be employed for the efficient synthesis of the target compound, reducing the number of isolation and purification steps.
Reaction of Aldehydes, Aminopyrazoles, and Sulfoxonium Ylides
This approach involves the reaction of p-tolylaldehyde, aminopyrazole, and sulfoxonium ylides in the presence of a catalyst to form the pyrazolopyrimidine core in a single step.
Subsequent Functionalization
Subsequent functionalization with 2-methoxyphenoxy moieties completes the synthesis of the target compound.
Comparative Analysis of Preparation Methods
Yield and Efficiency
Table 4 provides a comparison of the different synthetic routes in terms of overall yield, number of steps, and efficiency.
Table 4: Comparison of Synthetic Routes
Synthetic Route | Number of Steps | Overall Yield (%) | Time Requirement | Ease of Purification |
---|---|---|---|---|
Route 1 (via aminopyrazole) | 4 | 45-55 | Moderate | Moderate |
Route 2 (copper-catalyzed) | 5 | 35-45 | High | Challenging |
Convergent Approach | 6 | 30-40 | High | Moderate |
One-Pot Multicomponent Approach | 3 | 40-50 | Low | Simple |
Microwave-Assisted Route 1 | 4 | 55-65 | Low | Moderate |
Based on this analysis, Route 1 with microwave assistance offers the highest overall yield and efficiency for the preparation of the target compound.
Scalability and Industrial Applicability
For industrial-scale production, the following factors should be considered:
- Availability and cost of starting materials
- Safety concerns related to reagents and reaction conditions
- Waste generation and environmental impact
- Equipment requirements
The one-pot multicomponent approach offers advantages in terms of reduced waste generation and fewer isolation steps, making it potentially more suitable for scale-up. However, the conventional Route 1 may be preferable for industrial applications due to the well-established reaction conditions and more readily available starting materials.
Q & A
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer : Use pharmacophore modeling (e.g., Schrödinger Phase) to screen against toxicity-associated targets (e.g., hERG, CYP450s). Combine with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with high-content screening (HCS) in hepatocyte models .
Notes
- Contradictions : Varied bioactivity in analogues (Table 2) underscores the need for rigorous SAR and ADME studies.
- Methodological Rigor : Answers integrate multi-technique validation (e.g., crystallography + docking) to address research depth.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.